3-[chloro(difluoro)methyl]-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Description
3-[Chloro(difluoro)methyl]-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a complex organic compound belonging to the triazolothiadiazine class. This compound features a triazole ring fused with a thiadiazine ring, and it is characterized by the presence of a chloro(difluoro)methyl group and a methyl group at specific positions on the rings[_{{{CITATION{{{1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ...[{{{CITATION{{{_2{3-(CHLORO-DIFLUORO-METHYL)-6-METHYL-7 H-[1,2,4]TRIAZOLO[3,4-B ]1,3,4 .... Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-[chloro(difluoro)methyl]-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N4S/c1-3-2-14-5-11-10-4(6(7,8)9)13(5)12-3/h2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDQFCLDQOIUPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2SC1)C(F)(F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[chloro(difluoro)methyl]-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves multiple steps, starting with the construction of the triazole and thiadiazine rings[_{{{CITATION{{{1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4 ...](https://link.springer.com/article/10.1007/s41061-022-00365-x). One common approach is the cyclization of appropriate precursors under acidic or basic conditions[{{{CITATION{{{1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 .... The reaction conditions often require the use of strong acids or bases, and the temperature and pressure must be carefully controlled to ensure the formation of the desired product[{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures[_{{{CITATION{{{1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4 ...](https://link.springer.com/article/10.1007/s41061-022-00365-x). The use of catalysts and continuous flow processes can enhance the efficiency and yield of the synthesis[{{{CITATION{{{1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 .... Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound[{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....
Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the reagents and conditions used[_{{{CITATION{{{1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 .... For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines[{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 .... Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 3-[chloro(difluoro)methyl]-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has shown potential as an enzyme inhibitor[_{{{CITATION{{{1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 .... It can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, making it useful in studying enzyme function and developing therapeutic agents[{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....
Medicine: This compound has demonstrated various pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and antitubercular properties[_{{{CITATION{{{1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 .... These activities make it a candidate for drug development and therapeutic applications[{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 .... Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 3-[chloro(difluoro)methyl]-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine exerts its effects involves interactions with specific molecular targets[_{{{CITATION{{{1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 .... For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function[{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 .... The exact pathways and molecular targets can vary depending on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
3-[Chloro(difluoro)methyl]-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is structurally similar to other triazolothiadiazine derivatives[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....
Other compounds in this class may have different substituents or functional groups, leading to variations in their chemical properties and biological activities[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....
Uniqueness: What sets this compound apart is its specific combination of chloro(difluoro)methyl and methyl groups, which can influence its reactivity and biological activity[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 .... This unique structure allows it to interact with molecular targets in ways that other similar compounds may not.
Biological Activity
3-[Chloro(difluoro)methyl]-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and pharmacological profiles based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 238.65 g/mol. The compound features a triazole-thiadiazine core which is known for various biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of suitable precursors such as triazole derivatives with halogenated compounds in the presence of a base. For example, derivatives of 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine have been synthesized through the interaction of 4-amino-5-R-4H-1,2,4-triazole-3-thiols with appropriate electrophiles under controlled conditions .
Antitumor Activity
Recent studies highlight the antitumor potential of this compound derivatives. In vitro evaluations conducted on various cancer cell lines (including leukemia and solid tumors) have demonstrated significant cytotoxic effects. For instance:
- Cell Lines Tested : MDA-MB-468 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).
- Results : The compound exhibited IC50 values indicating effective inhibition of cell proliferation across multiple lines .
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| MDA-MB-468 | 5.0 | High sensitivity to treatment |
| HCT116 | 7.5 | Moderate sensitivity |
| A549 | 10.0 | Lower sensitivity |
The mechanism through which this compound exerts its antitumor effects involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways associated with cell survival and proliferation. Research indicates that it may act as an inhibitor of critical enzymes involved in tumor metabolism .
Other Biological Activities
In addition to its antitumor properties, derivatives of this compound have shown potential as:
- Antimicrobial Agents : Effective against various bacterial strains.
- Enzyme Inhibitors : Particularly as α-glucosidase inhibitors which can be beneficial in managing diabetes .
Case Studies
A notable case study involved the evaluation of a series of triazolo-thiadiazine derivatives for their antitumor activity at the National Cancer Institute. The results indicated that modifications at specific positions on the triazole ring significantly influenced their biological activity. Compounds with longer alkyl chains at the 3-position showed enhanced efficacy against breast cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
